molecular formula C15H17N3O B3011825 3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole CAS No. 1048915-06-5

3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole

Cat. No.: B3011825
CAS No.: 1048915-06-5
M. Wt: 255.321
InChI Key: XJNPPLWBQMHBKQ-SFQUDFHCSA-N
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Description

3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxyimino group, and a methylindeno[2,3-D]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indeno[2,3-D]pyrazole core, followed by the introduction of the tert-butyl and hydroxyimino groups. Common reagents used in these reactions include tert-butyl chloride, hydroxylamine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the hydroxyimino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The indeno[2,3-D]pyrazole core can interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole: Unique due to its specific combination of functional groups and core structure.

    Indeno[2,3-D]pyrazole derivatives: Share the core structure but differ in substituents, affecting their reactivity and applications.

    Hydroxyimino compounds: Contain the hydroxyimino group but lack the indeno[2,3-D]pyrazole core, leading to different chemical properties.

Properties

IUPAC Name

3-tert-butyl-1-methyl-4-nitroso-2H-indeno[1,2-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-15(2,3)14-11-12(17-19)9-7-5-6-8-10(9)13(11)18(4)16-14/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNPOBBKLYSPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=C3C=CC=CC3=C2N(N1)C)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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